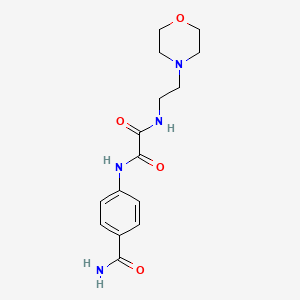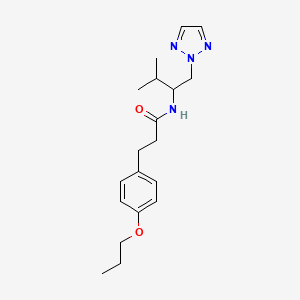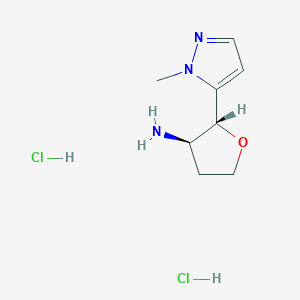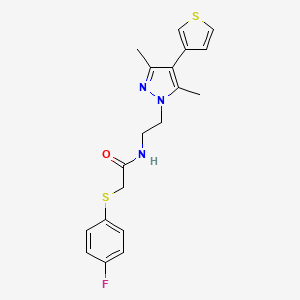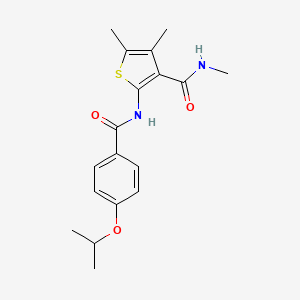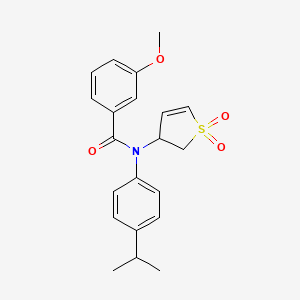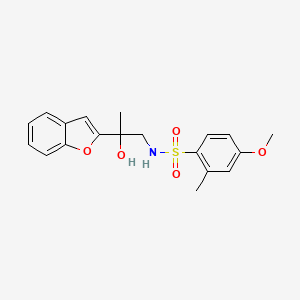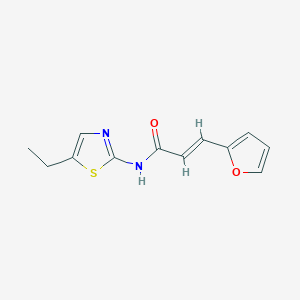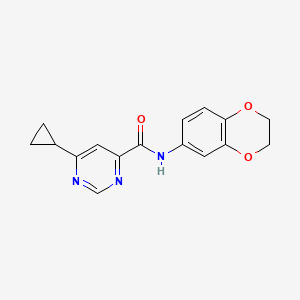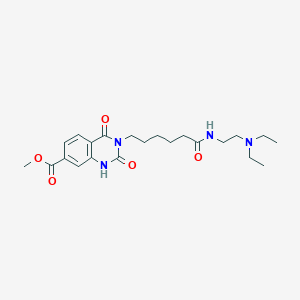
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H32N4O5 and its molecular weight is 432.521. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological properties. The synthesis of indoles has attracted attention due to their importance. Interestingly, the compound contains an indole moiety. Researchers explore novel methods to construct indoles as part of selected alkaloids .
Corrosion Inhibition
Quinoline derivatives, including our compound, are effective as anticorrosive materials. They form stable chelating complexes with metallic atoms on surfaces, thereby inhibiting corrosion. This property makes them valuable for protecting metals in various applications.
Polymer Chemistry
The compound’s structure suggests potential applications in polymer chemistry. For instance, it could serve as a monomer or be incorporated into copolymers. Investigating its reactivity with other monomers, such as 2-hydroxy ethyl methacrylate (HEMA) or diethyl amino ethyl methacrylate (DEAEM), could lead to novel materials with tailored properties .
Plant Hormone Analogs
Indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Indole derivatives, including our compound, may act as IAA analogs. Understanding their effects on plant growth, development, and stress responses could have agricultural applications .
Wirkmechanismus
Target of Action
It is known that compounds with similar structures, such as indole derivatives, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, indole derivatives can interact with various biological targets, leading to changes in cell biology .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
methyl 3-[6-[2-(diethylamino)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5/c1-4-25(5-2)14-12-23-19(27)9-7-6-8-13-26-20(28)17-11-10-16(21(29)31-3)15-18(17)24-22(26)30/h10-11,15H,4-9,12-14H2,1-3H3,(H,23,27)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUGAYBALUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

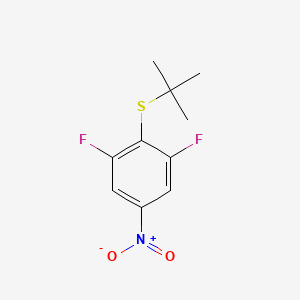
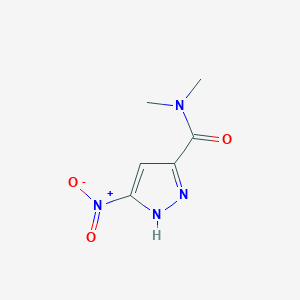
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)
